1-Butyl-3,5-difluorobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-butyl-3,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2/c1-2-3-4-8-5-9(11)7-10(12)6-8/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFGLXVQRLJKAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594392 | |
| Record name | 1-Butyl-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245649-46-0 | |
| Record name | 1-Butyl-3,5-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245649-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butyl-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Butyl 3,5 Difluorobenzene
Alkylation Approaches to Fluorinated Benzene (B151609) Systems
Alkylation of fluorinated benzene systems presents unique challenges and opportunities in synthetic organic chemistry. The strong electron-withdrawing nature of fluorine atoms deactivates the aromatic ring towards electrophilic attack but also directs incoming groups to specific positions. The choice of synthetic methodology is crucial for achieving high efficiency and regioselectivity.
Grignard Reagent-Mediated Butylation of 3,5-Difluorobenzene
One effective method for synthesizing 1-butyl-3,5-difluorobenzene involves the use of a Grignard reagent. This approach begins with the formation of an organomagnesium halide from a halogenated difluorobenzene, which then acts as a potent nucleophile to attack a butyl electrophile. libretexts.org
Key factors for optimization include the activation of the magnesium turnings, which can be achieved by treatment with iodine or dilute acid to remove the passivating oxide layer. nih.gov The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly reactive towards water. ic.ac.uklibretexts.org The choice of solvent is also important; THF is often preferred as it can solvate the Grignard reagent effectively, though 2-methyltetrahydrofuran (B130290) (2-MeTHF) is also used for its higher boiling point and improved safety profile. The reaction is often initiated by gentle heating, and once started, the temperature is carefully controlled to maintain a steady reaction rate. google.comnih.gov
Table 1: Optimization of 3,5-Difluorophenylmagnesium Bromide Formation
| Parameter | Condition | Effect on Yield | Rationale |
| Magnesium Activation | Iodine crystal or mechanical grinding | Increases | Removes the passivating MgO layer, exposing fresh metal surface. |
| Solvent | Anhydrous THF or 2-MeTHF | High | Solvates the Grignard reagent, preventing precipitation and maintaining reactivity. ic.ac.uk |
| Temperature | Gentle initiation, then controlled (e.g., 35-45°C) | Optimizes | Balances reaction rate and minimizes side reactions. google.com |
| Atmosphere | Inert (Nitrogen or Argon) | High | Prevents reaction with atmospheric moisture and oxygen. |
Once the 3,5-difluorophenylmagnesium bromide is formed, it serves as a powerful nucleophile. The subsequent step involves a nucleophilic substitution reaction with a suitable butyl halide, such as 1-bromobutane (B133212) or 1-iodobutane. libretexts.org In this reaction, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the butyl halide, displacing the halide ion and forming the desired carbon-carbon bond to yield this compound. libretexts.orgrammohancollege.ac.in
The reactivity of the butyl halide follows the order I > Br > Cl, with fluorides being generally unreactive. libretexts.org While the reaction can proceed directly, cross-coupling reactions involving Grignard reagents and alkyl halides can sometimes benefit from the addition of a catalyst, such as an iron salt like Fe(acac)₃, to improve efficiency and minimize side reactions like homocoupling. fluorine1.ru
Table 2: Nucleophilic Substitution with Butyl Halides
| Butyl Halide | Catalyst | Relative Reactivity | Yield of this compound |
| 1-Iodobutane | None | High | Good to Excellent |
| 1-Bromobutane | None | Moderate | Good |
| 1-Bromobutane | Fe(acac)₃ (catalytic) | Moderate | Potentially Improved |
| 1-Chlorobutane | None | Low | Poor to Moderate |
Metal-Catalyzed Coupling Strategies for C(sp²)-C(sp³) Bond Formation
The formation of a carbon-carbon bond between an aromatic ring (sp²) and an alkyl chain (sp³) is a fundamental transformation in organic synthesis. For the preparation of this compound, this involves the coupling of a 3,5-difluorophenyl unit with a butyl group. Transition metal catalysis has proven to be a powerful tool for achieving this transformation with high efficiency and selectivity.
Palladium-Catalyzed Cross-Coupling Methods
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are among the most versatile methods for C-C bond formation. nih.govmdpi.com These reactions typically involve the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. nih.gov In the context of synthesizing this compound, this would involve the reaction of a 3,5-difluorophenylboronic acid or its derivative with a butyl halide, or conversely, the coupling of 1-bromo-3,5-difluorobenzene (B42898) with a butylboron reagent.
The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron compound to the resulting Pd(II) complex, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. mdpi.com The choice of ligands, base, and solvent is crucial for optimizing the reaction yield and minimizing side reactions. For the coupling of sp³-hybridized organoborons, which possess β-hydrogens, β-hydride elimination can be a competing pathway. nih.gov However, the use of specific ligands and conditions can suppress this side reaction. nih.gov
A plausible route to this compound via a Suzuki-Miyaura coupling is the reaction of 1-bromo-3,5-difluorobenzene with potassium butyltrifluoroborate. Potassium trifluoroborate salts are often favored due to their stability and ease of handling. frontierspecialtychemicals.com A typical catalytic system for such a transformation might employ a palladium catalyst like PdCl₂(dppf) and a base such as cesium carbonate in a suitable solvent system. nih.gov
Table 1: Representative Palladium-Catalyzed Cross-Coupling for C(sp²)-C(sp³) Bond Formation
| Coupling Partners | Catalyst | Base | Solvent | Product |
| 1-Bromo-3,5-difluorobenzene + Butylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | This compound |
| 3,5-Difluorophenylboronic acid + Butyl bromide | PdCl₂(dppf) | K₃PO₄ | Dioxane | This compound |
| 1-Iodo-3,5-difluorobenzene + Potassium butyltrifluoroborate | Pd(OAc)₂ / SPhos | Cs₂CO₃ | THF/Water | This compound |
This table presents hypothetical yet plausible conditions based on established Suzuki-Miyaura coupling methodologies.
Copper-Mediated Alkylation Protocols
Copper-catalyzed or mediated cross-coupling reactions have emerged as a valuable alternative to palladium-based methods, often offering complementary reactivity. While less common for direct C(sp²)-C(sp³) coupling compared to palladium, copper can facilitate the alkylation of aromatic systems. These reactions can proceed through various mechanisms, sometimes involving radical intermediates.
For instance, a copper-mediated process could involve the reaction of a 3,5-difluorophenyl organometallic reagent (e.g., Grignard or organolithium) with a butyl halide in the presence of a copper salt. Alternatively, copper catalysis can enable the coupling of polyfluoroaryl nucleophiles with aliphatic precursors. epfl.ch For example, a diaryl zinc reagent derived from 1,3-difluorobenzene (B1663923) could potentially be coupled with a butyl radical precursor under photoredox/copper catalysis. epfl.ch
While direct examples for the synthesis of this compound are not prominently featured in the literature, the principles of copper-mediated cross-coupling suggest its feasibility. researchgate.net
Advanced Synthetic Route Development
Beyond traditional cross-coupling methods, the unique electronic properties of fluorinated benzenes have been exploited in more advanced synthetic strategies, particularly those involving organolithium chemistry.
Organolithium Chemistry in the Functionalization of Difluorobenzenes
Organolithium reagents are powerful bases and nucleophiles that can effect the deprotonation of even weakly acidic C-H bonds, a process known as lithiation or metalation. The fluorine atoms in difluorobenzenes are strongly electron-withdrawing, which increases the acidity of the adjacent protons, making them susceptible to deprotonation.
Regioselective Lithiation of Fluorinated Aromatic Substrates
The lithiation of 1,3-difluorobenzene is highly regioselective. The fluorine atoms act as powerful ortho-directing groups, guiding the deprotonation to the C-2 position, which is situated between the two fluorine atoms. researchgate.netstrath.ac.uk This is due to the inductive effect of the fluorine atoms, which stabilizes the resulting carbanion. The reaction is typically carried out at low temperatures (e.g., -78 °C) using a strong lithium base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in an ethereal solvent like tetrahydrofuran (B95107) (THF). researchgate.netvanderbilt.edu The low temperature is crucial to prevent the elimination of lithium fluoride (B91410), which would lead to the formation of a highly reactive benzyne (B1209423) intermediate. rsc.org
The choice of the lithium base and solvent can influence the reaction rate and the aggregation state of the organolithium species, which in turn can affect the reactivity. acs.org For instance, the use of sec-butyllithium (B1581126) (s-BuLi) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can also be effective for the metalation of fluorobenzenes. researchgate.netarkat-usa.org
Subsequent Trapping with Butyl Electrophiles
Once the 2-lithio-1,3-difluorobenzene intermediate is formed in situ, it can be "trapped" by reacting it with a suitable electrophile. To synthesize this compound, an electrophilic source of a butyl group is required. Common butyl electrophiles include butyl halides such as butyl bromide or butyl iodide.
The reaction involves the nucleophilic attack of the 2-lithio-1,3-difluorobenzene on the electrophilic carbon atom of the butyl halide, resulting in the formation of the desired C-C bond and the concomitant formation of a lithium halide salt. This two-step, one-pot procedure of lithiation followed by electrophilic trapping is a highly efficient method for the synthesis of this compound. nih.gov
Table 2: Organolithium-Based Synthesis of this compound
| Starting Material | Lithiating Agent | Solvent | Temperature (°C) | Electrophile | Product |
| 1,3-Difluorobenzene | n-Butyllithium | THF | -78 | Butyl bromide | This compound |
| 1,3-Difluorobenzene | Lithium diisopropylamide | THF | -78 | Butyl iodide | This compound |
| 1,3-Difluorobenzene | sec-Butyllithium | Diethyl ether | -78 | 1-Bromobutane | This compound |
This table illustrates the general conditions for the synthesis of this compound via a lithiation-trapping sequence.
Continuous Flow Processes for Scalable Synthesis
The scalable synthesis of this compound can be significantly enhanced through the adoption of continuous flow chemistry. This modern synthetic approach offers numerous advantages over traditional batch processing, particularly for reactions that are highly exothermic, involve hazardous intermediates, or require precise control over reaction parameters to ensure high yield and selectivity. jst.go.jpmdpi.com The miniaturized nature of flow reactors provides superior heat and mass transfer, leading to safer and more efficient chemical transformations. acs.org
Continuous flow methodologies are particularly well-suited for the synthesis of fluorinated aromatic compounds. jst.go.jp The precise control of temperature, pressure, and residence time in a continuous flow setup allows for the optimization of reaction conditions that are often difficult to achieve in large-scale batch reactors. This level of control is crucial for minimizing the formation of byproducts and ensuring the regioselectivity of the substitution on the benzene ring.
A potential continuous flow strategy for the synthesis of this compound could involve a Grignard reaction. This would typically start from a precursor such as 1-bromo-3,5-difluorobenzene. The synthesis of this precursor can be achieved in high yield from 3,5-difluoroaniline (B1215098) via a diazotization and subsequent Sandmeyer reaction. google.com
The subsequent Grignard reaction in a continuous flow system would involve the reaction of 1-bromo-3,5-difluorobenzene with magnesium to form the Grignard reagent, which would then be reacted with a butylating agent. The use of flow chemistry for Grignard reactions has been shown to be advantageous, offering better temperature control of the often exothermic formation of the Grignard reagent and enabling in-line quenching and work-up, which can reduce the decomposition of the reactive organometallic intermediate. beilstein-journals.org
Another advanced approach that could be adapted for the synthesis of this compound is the use of benzyne intermediates under microflow conditions. jst.go.jp This method involves the generation of a highly reactive benzyne intermediate from a suitable precursor, which is then immediately trapped by a nucleophile. While this method has been demonstrated for the synthesis of other fluoroaromatic compounds, its application to the introduction of a butyl group would require further research and development. jst.go.jp
Photochemical methods in continuous flow also present a promising avenue for the synthesis of fluorinated benzenes. acs.orgacs.orgresearchgate.netresearchgate.net These methods utilize light to initiate reactions, often under mild conditions. For instance, a continuous flow protocol for light-induced fluorination of benzylic compounds has been developed, showcasing the potential of photochemistry in this area. researchgate.net While not directly applicable to the butylation of difluorobenzene, the principles of continuous flow photochemistry could be adapted for related transformations.
The table below illustrates the potential advantages of continuous flow processing over traditional batch methods for reactions analogous to those that could be used for the synthesis of this compound.
| Parameter | Batch Processing | Continuous Flow Processing |
| Heat Transfer | Limited by surface area-to-volume ratio, potential for hot spots. | Excellent heat transfer due to high surface area-to-volume ratio. mdpi.com |
| Mass Transfer | Can be inefficient, leading to side reactions. | Efficient mixing and mass transfer. jst.go.jp |
| Safety | Handling of large quantities of hazardous reagents and intermediates. | Small reaction volumes enhance safety, especially for exothermic reactions or unstable intermediates. jst.go.jpresearchgate.net |
| Scalability | Scaling up can be challenging and may require process redesign. | Scalable by operating the reactor for longer periods or by parallelization. acs.org |
| Control | Difficult to precisely control temperature, pressure, and reaction time. | Precise control over all reaction parameters. mdpi.com |
| Yield & Selectivity | Often lower due to lack of precise control. | Typically higher yields and selectivities. beilstein-journals.org |
The following table provides examples of continuous flow synthesis of fluorinated aromatic compounds, demonstrating the typical conditions and outcomes that could be expected for a process adapted for this compound.
| Product | Precursors | Reaction Type | Residence Time | Temperature | Yield | Reference |
| 1,2-Difluorobenzene | 2-Fluoroaniline | Diazotization/Photochemical Fluorodediazoniation | 12.5 min | Room Temperature | Full Conversion | acs.org |
| o-Difluorobenzene | o-Fluoroaniline | Diazotization/Fluorodediazoniation | < 2 min | 20 °C | 90.0% | researchgate.net |
| 3,3,3-Trifluoromethylpropenes | Various Ketones | Grignard Reaction/Peterson Elimination | Not Specified | Not Specified | 89-94% | beilstein-journals.org |
Reactivity and Reaction Pathways of 1 Butyl 3,5 Difluorobenzene
Electrophilic Aromatic Substitution Reactions
In electrophilic aromatic substitution (EAS), the benzene (B151609) ring acts as a nucleophile, attacking an electrophile. The substituents on the ring can either activate or deactivate the ring towards this attack and direct the incoming electrophile to specific positions.
Directing Effects of Fluoro and Butyl Substituents on Regioselectivity
The directing effects of the fluoro and butyl groups in 1-butyl-3,5-difluorobenzene are a result of a combination of inductive and resonance effects.
Fluoro Substituents: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack. fluorine1.ruresearchgate.net However, fluorine also possesses lone pairs of electrons that can be donated to the ring through a resonance effect (+M). ontosight.aiacs.org This resonance effect directs incoming electrophiles to the ortho and para positions. While the inductive effect deactivates the entire ring, the resonance effect makes the ortho and para positions less deactivated than the meta position. ontosight.aiacs.org In 1,3,5-trifluorobenzene (B1201519), the three fluorine atoms strongly deactivate the ring, but substitution, when it occurs, is directed to the positions meta to two fluorine atoms. consensus.appsolubilityofthings.com
Butyl Substituent: The butyl group is an alkyl group, which is generally considered to be electron-donating through an inductive effect (+I) and hyperconjugation. This electron-donating nature activates the aromatic ring, making it more susceptible to electrophilic attack. researchgate.netresearchgate.net Alkyl groups are ortho, para-directors. researchgate.net
In this compound, the positions on the aromatic ring are influenced by all three substituents. The two fluorine atoms at positions 3 and 5 deactivate the ring but direct electrophiles to positions 2, 4, and 6. The butyl group at position 1 activates the ring and also directs to positions 2 and 6 (the ortho positions) and position 4 (the para position). Therefore, the directing effects of both the fluoro and butyl groups are concerted, strongly favoring electrophilic substitution at the 2, 4, and 6 positions. The position between the two fluorine atoms (position 4) is sterically less hindered than the positions adjacent to the butyl group (positions 2 and 6).
Halogenation Studies (Bromination, Chlorination)
While specific halogenation studies on this compound are not extensively documented in readily available literature, the reaction outcome can be predicted based on the directing effects of the substituents. It is known that the bromination of m-difluorobenzene selectively yields 1-bromo-2,4-difluorobenzene. google.com For this compound, halogenation is expected to occur at the positions activated by the butyl group and least deactivated by the fluoro groups, namely positions 2, 4, and 6.
Visible light-mediated halogenation presents a modern approach for such transformations. rsc.org For instance, decarboxylative halogenation using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) for bromination and N-iodosuccinimide (NIS) for iodination are effective for aromatic compounds. rsc.orgacs.org
Table 1: Predicted Products of Halogenation of this compound
| Reaction | Reagents | Predicted Major Product(s) |
| Bromination | Br₂, FeBr₃ | 1-Bromo-2-butyl-4,6-difluorobenzene, 2-Bromo-1-butyl-3,5-difluorobenzene |
| Chlorination | Cl₂, AlCl₃ | 1-Chloro-2-butyl-4,6-difluorobenzene, 2-Chloro-1-butyl-3,5-difluorobenzene |
Nitration and Sulfonation Reactivity
Nitration of aromatic compounds is typically carried out using a mixture of nitric acid and sulfuric acid. google.comsmallmolecules.com The nitration of 1,3-difluorobenzene (B1663923) yields 1,3-difluoro-5-nitrobenzene, demonstrating that substitution occurs at a position meta to both fluorine atoms. ontosight.ai In the case of this compound, the activating butyl group will direct the incoming nitro group to the ortho and para positions (2, 4, and 6). The nitration of fluorobenzene (B45895) itself is slower than that of benzene but yields primarily the para-substituted product. acs.orgacs.org
Sulfonation is typically achieved with fuming sulfuric acid. The principles of directing effects are similar to nitration. For related compounds like 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride, the sulfonyl chloride group can be introduced, highlighting the possibility of sulfonation on such difluoro-substituted rings. cymitquimica.com
Table 2: Predicted Products of Nitration and Sulfonation of this compound
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-Butyl-1,5-difluoro-3-nitrobenzene, 1-Butyl-2,4-difluoro-6-nitrobenzene |
| Sulfonation | Fuming H₂SO₄ | 2-Butyl-4,6-difluorobenzene-1-sulfonic acid |
Alkylation and Acylation Processes and Their Mechanistic Insights
Friedel-Crafts reactions are a cornerstone of C-C bond formation on aromatic rings.
Alkylation: Friedel-Crafts alkylation of this compound is expected to be challenging due to the deactivating nature of the two fluorine atoms. researchgate.net However, the activating butyl group may facilitate the reaction to some extent. A significant drawback of Friedel-Crafts alkylation is the potential for carbocation rearrangements and polyalkylation, as the alkylated product is often more reactive than the starting material. researchgate.netgoogle.com
Acylation: Friedel-Crafts acylation, using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃, is generally more controlled than alkylation. ontosight.aigoogle.comgoogle.comsigmaaldrich.com The product of acylation is a ketone, which is deactivated towards further substitution, thus preventing polyacylation. google.com Acylation of 1,3-difluorobenzene with various acylating agents has been shown to yield 1-(2,4-difluorophenyl) keto-derivatives. fluorine1.ru For this compound, acylation would be predicted to occur at the positions ortho to the butyl group (positions 2 and 6).
The mechanism involves the formation of an acylium ion (R-C≡O⁺) as the electrophile, which then attacks the aromatic ring. ontosight.aisigmaaldrich.com
Table 3: Predicted Products of Friedel-Crafts Acylation of this compound
| Acylating Agent | Lewis Acid | Predicted Major Product |
| Acetyl chloride (CH₃COCl) | AlCl₃ | 1-(2-Butyl-4,6-difluorophenyl)ethan-1-one |
| Benzoyl chloride (C₆H₅COCl) | AlCl₃ | (2-Butyl-4,6-difluorophenyl)(phenyl)methanone |
Nucleophilic Aromatic Substitution Reactions
In nucleophilic aromatic substitution (SNA), a nucleophile replaces a leaving group on the aromatic ring. This reaction is generally difficult for benzene derivatives unless the ring is activated by strong electron-withdrawing groups.
Influence of Fluorine Atoms on Nucleophilic Attack Activation
The two fluorine atoms in this compound play a crucial role in activating the ring for nucleophilic aromatic substitution. Fluorine is a good leaving group in SNA reactions, and its strong electron-withdrawing inductive effect makes the aromatic ring electron-deficient and thus more susceptible to attack by nucleophiles. acs.orgnih.gov
The presence of electron-withdrawing groups ortho and/or para to the leaving group is essential for stabilizing the intermediate Meisenheimer complex, a key step in the SNAr mechanism. researchgate.net In this compound, the fluorine atoms themselves can act as leaving groups. For a nucleophile to attack and displace a fluorine atom, the presence of an additional strong electron-withdrawing group, such as a nitro group, would significantly facilitate the reaction. rsc.org For example, 1,3-difluoro-5-nitrobenzene is susceptible to nucleophilic attack by amines and alkoxides.
Studies on the reaction of polyfluoroarenes with nucleophiles like sodium methoxide (B1231860) have shown that fluorine atoms can be displaced. google.comnih.gov The synthesis of various mono- and dimethoxyarene derivatives from commercially available fluoroarenes via nucleophilic aromatic substitution with sodium methoxide has been reported with good to excellent yields. google.com This suggests that under appropriate conditions, one or both fluorine atoms in this compound could be substituted by strong nucleophiles.
Table 4: Potential Nucleophilic Aromatic Substitution Reactions of a Hypothetical Activated Derivative
Assuming prior nitration to introduce an activating group.
| Starting Material | Nucleophile | Potential Product |
| 2-Butyl-1,5-difluoro-3-nitrobenzene | Sodium methoxide (NaOCH₃) | 2-Butyl-5-fluoro-1-methoxy-3-nitrobenzene |
| 2-Butyl-1,5-difluoro-3-nitrobenzene | Ammonia (B1221849) (NH₃) | 2-Butyl-5-fluoro-3-nitroanilin |
Reactivity Profiles with Various Nucleophiles
The presence of two fluorine atoms significantly activates the benzene ring towards nucleophilic aromatic substitution (SNAr), a reaction pathway typically challenging for unsubstituted benzene. pressbooks.pub The strong inductive effect of fluorine withdraws electron density from the ring, making it more susceptible to attack by nucleophiles. In this compound, the positions ortho and para to the fluorine atoms (C2, C4, and C6) are the most electron-deficient and thus the most likely sites for nucleophilic attack.
While the fluorine atoms activate the ring, the meta-directing butyl group has a less pronounced electronic influence in this context. SNAr reactions proceed via a two-step addition-elimination mechanism, where the rate-determining step is often the initial attack of the nucleophile to form a resonance-stabilized Meisenheimer complex. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups. pressbooks.pub
Studies on related polyfluorinated benzenes demonstrate their reactivity with a range of nucleophiles. For instance, polyfluorinated benzenes react with amines, such as morpholine, to yield mono-substituted products with a high degree of regioselectivity. google.com Similarly, reactions with strong bases like sodium amide in liquid ammonia can lead to either deprotonation or substitution, depending on the specific fluorine substitution pattern. researchgate.net For 1,3-difluorobenzene, deprotonation is observed, while 1,3,5-trifluorobenzene can undergo substitution to form 3,5-difluoroaniline (B1215098). researchgate.net This suggests that this compound would readily react with potent nucleophiles, with substitution occurring at the C2, C4, or C6 positions.
| Nucleophile | Expected Reaction Type | Potential Product(s) |
| Amine (e.g., Morpholine) | Nucleophilic Aromatic Substitution (SNAr) | 4-(3-Butyl-5-fluorophenyl)morpholine |
| Alkoxide (e.g., CH₃O⁻) | Nucleophilic Aromatic Substitution (SNAr) | 1-Butyl-3-fluoro-5-methoxybenzene |
| Sodium Amide (NaNH₂) | Nucleophilic Aromatic Substitution (SNAr) | 3-Butyl-5-fluoroaniline |
Oxidation and Reduction Chemistry
Selective Oxidation of the Butyl Side Chain
The alkyl side chain of this compound is susceptible to oxidation, while the fluorinated aromatic ring remains notably resistant to common oxidizing agents. The presence of the aromatic ring activates the benzylic position (the carbon atom of the butyl group directly attached to the ring), making the C-H bonds at this position susceptible to oxidation. libretexts.org
Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can be used to oxidize the butyl side chain completely to a carboxylic acid group. libretexts.org This reaction transforms the alkylbenzene into a benzoic acid derivative. In the case of this compound, this selective oxidation yields 3,5-difluorobenzoic acid. This transformation is synthetically valuable as it provides a route to an important fluorinated building block from the corresponding alkylbenzene. The reaction proceeds through a complex mechanism involving the formation of a benzylic radical intermediate. libretexts.org It is crucial that the benzylic position has at least one hydrogen atom for the reaction to occur; compounds like tert-butylbenzene (B1681246) are inert under these conditions. libretexts.org
Table 3.3.1: Oxidation of this compound
| Starting Material | Oxidizing Agent | Product |
|---|
Reduction of the Aromatic Ring to Fluoro-Substituted Cyclohexanes
While the benzene ring is generally stable, it can be reduced to a cyclohexane (B81311) ring under forcing conditions. libretexts.org The complete hydrogenation of the aromatic nucleus of this compound requires high pressures of hydrogen gas and elevated temperatures in the presence of a potent catalyst, such as nickel, platinum, or rhodium. libretexts.org
This catalytic hydrogenation would convert this compound into 1-Butyl-3,5-difluorocyclohexane. The reaction saturates the aromatic ring, destroying its aromaticity and resulting in a mixture of stereoisomers of the substituted cyclohexane product. Milder reduction conditions that might reduce other functional groups (like alkenes or ketones) will typically leave the aromatic ring intact, highlighting the significant energy barrier to overcoming its aromatic stabilization. libretexts.org
Table 3.3.2: Reduction of this compound
| Starting Material | Reagents & Conditions | Product |
|---|
Metal-Catalyzed Transformations and Cross-Coupling Reactions
This compound and its halogenated precursors are valuable substrates for metal-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling for Arylation and Heteroarylation
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. libretexts.orgfujifilm.com To utilize this compound in this context, it is typically first converted to an aryl halide, most commonly 1-bromo-3,5-difluorobenzene (B42898). This precursor can then be coupled with a variety of boronic acids or boronic esters to introduce new aryl or heteroaryl groups.
For example, the coupling of 1-bromo-3,5-difluorobenzene with an arylboronic acid (Ar-B(OH)₂) in the presence of a palladium catalyst (like Pd(PPh₃)₄) and a base (like Na₂CO₃ or K₃PO₄) would yield a 3,5-difluoro-1,1'-biphenyl derivative. nih.govlookchem.com This reaction is fundamental in the synthesis of complex molecules, including liquid crystals and pharmaceuticals, where the difluorobiphenyl moiety is a common structural motif. lookchem.com Conversely, 3,5-difluorophenylboronic acid could be coupled with a butyl halide to synthesize the parent compound, although this is a less common approach.
Table 3.4.1: Example Suzuki-Miyaura Coupling Reaction
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Product |
|---|---|---|---|---|
| 1-Bromo-3,5-difluorobenzene | Phenylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 3,5-Difluoro-1,1'-biphenyl |
| 1-Bromo-3,5-difluorobenzene | Cyclohexylmagnesium bromide* | dcppfPdCl₂ | - | 1-Cyclohexyl-3,5-difluorobenzene |
*Note: This example from search result lookchem.com shows a Suzuki-type reaction using a Grignard reagent.
Heck and Stille Coupling Reactions
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. mdpi.com A precursor like 1-bromo-3,5-difluorobenzene can react with an alkene, such as butyl acrylate, in the presence of a palladium catalyst and a base. This would result in the formation of a C-C bond at the site of the bromine atom, yielding a substituted cinnamate (B1238496) ester. The reaction is highly valuable for vinylation of aryl rings.
Stille Coupling: The Stille coupling reaction creates a C-C bond by reacting an organic halide with an organostannane (organotin) compound, catalyzed by palladium. organic-chemistry.orgresearchgate.net This method is known for its tolerance of a wide variety of functional groups. 1-Bromo-3,5-difluorobenzene can be coupled with various organostannanes, such as tributyl(vinyl)stannane, to introduce new alkyl, vinyl, or aryl groups. researchgate.net For instance, coupling with 2-(tributylstannyl)thiophene (B31521) is a key step in the synthesis of core structures for organic solar cell materials. mdpi.com
Table 3.4.2: Example Heck and Stille Coupling Reactions
| Reaction | Aryl Halide | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|---|
| Heck | 1-Bromo-3,5-difluorobenzene | Alkene (e.g., Styrene) | Pd(OAc)₂ / Ligand | Substituted Styrene |
| Stille | 1-Bromo-3,5-difluorobenzene | Organostannane (e.g., Tributyl(vinyl)stannane) | Pd(PPh₃)₄ | Vinylated Arene |
C-H Activation for Direct Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. beilstein-journals.org In the context of this compound, the C-H bonds of the aromatic ring are the primary targets for such transformations.
The electronic landscape of this compound is characterized by the electron-withdrawing nature of the two fluorine atoms. This effect renders the C-H bond located at the C2 position, between the two fluorine atoms, particularly acidic and thus more susceptible to activation. nih.govacs.org This enhanced acidity makes the C2 position the most probable site for deprotonation and subsequent functionalization in reactions proceeding via a concerted metalation-deprotonation (CMD) mechanism. acs.org
Transition metal catalysis, particularly with palladium, has been extensively studied for the direct arylation of fluoroarenes. acs.org While specific studies on this compound are not extensively documented, research on closely related substituted 1,3-difluorobenzenes provides significant insight into its expected reactivity. For instance, the palladium-catalyzed direct arylation of 1,3-difluorobenzene with various aryl bromides has been shown to occur with high regioselectivity at the C2 position. acs.org This suggests that this compound would similarly undergo preferential functionalization at the C-H bond situated between the two fluorine atoms.
The choice of catalyst and reaction conditions can, however, influence the regioselectivity of C-H activation. Studies on N-methyldiflufenican, a molecule containing a 1,3-difluorobenzene moiety, have demonstrated regiodivergent C-H arylation. nih.govacs.org While a palladium catalyst directs arylation to the most acidic C-H bond within the difluorobenzene ring, a ruthenium-based catalyst can favor functionalization at a different, less sterically hindered position on an adjacent ring. nih.govacs.org This highlights the potential to selectively functionalize different C-H bonds within a molecule by tuning the catalytic system.
The scope of direct C-H functionalization extends beyond arylation to include other transformations such as borylation. Platinum-catalyzed borylation of fluoroarenes has been shown to be influenced by the directing effect of the fluorine substituents. acs.org In the case of 1,3-difluorobenzene, borylation can be directed to the ortho position relative to the fluorine atoms.
The following table summarizes the palladium-catalyzed direct C2-arylation of various substituted 1,3-difluorobenzenes, which serves as a model for the expected reactivity of this compound.
| Substituent on 1,3-Difluorobenzene | Aryl Bromide | Catalyst (mol %) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| -H | 4-Bromotoluene | Pd(OAc)₂ (1) / SPhos (2) | KOAc | DMA | 130 | 85 |
| -NO₂ | 4-Bromotoluene | Pd(OAc)₂ (2) / SPhos (4) | KOAc | DMA | 150 | 81 |
| -CN | 4-Bromotoluene | Pd(OAc)₂ (2) / SPhos (4) | KOAc | DMA | 150 | 72 |
| -Cl | 4-Bromotoluene | Pd(OAc)₂ (1) / SPhos (2) | KOAc | DMA | 130 | 88 |
| -OMe | 4-Bromotoluene | Pd(OAc)₂ (1) / SPhos (2) | KOAc | DMA | 130 | 74 |
Rearrangement Reactions and Valence Isomerism Studies
The structural framework of aromatic compounds like this compound is generally stable. However, under certain reaction conditions, particularly those involving carbocation intermediates, rearrangement reactions can occur. Furthermore, the concept of valence isomerism provides a theoretical framework for understanding alternative bonding arrangements of the constituent atoms.
Rearrangement reactions in the context of aromatic systems are often associated with electrophilic aromatic substitution. The intermediate formed in these reactions, the benzenonium ion, is a carbocation stabilized by resonance delocalization of the positive charge around the ring. This inherent stability generally precludes the carbocation from undergoing the typical 1,2-hydride or 1,2-alkyl shifts that are common for less stable carbocations. libretexts.orgmasterorganicchemistry.com Therefore, significant skeletal rearrangements of the benzene ring in this compound during standard electrophilic substitution reactions are not expected.
Valence isomers are molecules that share the same molecular formula but differ in their connectivity, representing distinct bonding arrangements of the atoms. Benzene (C₆H₆) itself has several known valence isomers, which have been synthesized and studied. wikipedia.orgnih.gov The introduction of substituents, such as the butyl and fluoro groups in this compound, can theoretically influence the relative energies and stabilities of these isomers. However, there are no specific experimental or computational studies on the valence isomers of this compound reported in the literature.
The primary valence isomers of the parent benzene ring are Dewar benzene, prismane, and benzvalene. wikipedia.orgnih.gov Computational studies on related systems, such as disilabenzenes (where two carbon atoms of the benzene ring are replaced by silicon), have shown that different positional isomers (ortho, meta, para) of the heteroatoms have varying relative energies. researchgate.net This suggests that the placement of the butyl and difluoro substituents on the benzene ring would similarly affect the stability of any potential valence isomers of this compound.
The table below lists the common valence isomers of the parent benzene molecule.
| Valence Isomer | Structure | Description |
|---|---|---|
| Benzene | Aromatic, planar hexagonal ring | The most stable isomer of C₆H₆. |
| Dewar Benzene | Bicyclic compound | A non-planar isomer named after James Dewar. |
| Prismane | Polycyclic compound with a prismatic shape | A highly strained isomer. |
| Benzvalene | Bicyclic compound | A non-planar and highly reactive isomer. |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of 1-Butyl-3,5-difluorobenzene, providing detailed information about the hydrogen, carbon, and fluorine nuclei. The molecule's C2v symmetry significantly influences its NMR spectra, simplifying the patterns observed for the aromatic ring.
The ¹H NMR spectrum provides a clear map of the different proton environments within the molecule. The butyl chain gives rise to four distinct signals, while the symmetrically substituted aromatic ring produces two signals.
Butyl Chain: The terminal methyl group (CH₃) appears as a triplet, coupled to the adjacent methylene (B1212753) group. The three methylene groups (CH₂) of the butyl chain present as a complex pattern of multiplets due to coupling with their neighbors. The benzylic methylene group, being directly attached to the aromatic ring, is deshielded and appears further downfield.
Aromatic Protons: The aromatic region is simplified due to the molecule's symmetry. The proton at the C4 position (H-4) appears as a triplet of triplets, resulting from coupling to the two equivalent ortho fluorine atoms and the two equivalent meta protons (H-2, H-6). The protons at the C2 and C6 positions are equivalent and appear as a multiplet, coupled to the H-4 proton and the two fluorine atoms.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-α (CH₂) | 2.5 - 2.7 | Triplet (t) | J(Hα-Hβ) ≈ 7.5 |
| H-β (CH₂) | 1.5 - 1.7 | Sextet | J(Hβ-Hα) ≈ 7.5, J(Hβ-Hγ) ≈ 7.5 |
| H-γ (CH₂) | 1.3 - 1.5 | Sextet | J(Hγ-Hβ) ≈ 7.5, J(Hγ-Hδ) ≈ 7.5 |
| H-δ (CH₃) | 0.9 - 1.0 | Triplet (t) | J(Hδ-Hγ) ≈ 7.5 |
| H-2, H-6 | 6.7 - 6.9 | Multiplet (m) |
Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to show 7 distinct signals instead of 10: four for the butyl chain and three for the aromatic ring. The carbon signals of the aromatic ring are split into multiplets due to coupling with the fluorine atoms (C-F coupling). organicchemistrydata.org
Aromatic Carbons: The carbon atom attached to the butyl group (C-1) appears as a triplet due to coupling with the two meta fluorine atoms. The fluorine-bearing carbons (C-3, C-5) show a large one-bond C-F coupling constant and appear as a doublet. The carbons at positions C-2 and C-6 are equivalent and appear as a triplet due to coupling to the adjacent fluorine atoms. The C-4 carbon also appears as a triplet.
Aliphatic Carbons: The four carbons of the butyl chain appear in the upfield region of the spectrum, with their chemical shifts influenced by their proximity to the aromatic ring.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
|---|---|---|
| C-1 | ~148 | Triplet (t) |
| C-2, C-6 | ~112 | Triplet (t) |
| C-3, C-5 | ~163 | Doublet (d) |
| C-4 | ~102 | Triplet (t) |
| C-α (CH₂) | ~35 | Singlet (s) |
| C-β (CH₂) | ~31 | Singlet (s) |
| C-γ (CH₂) | ~22 | Singlet (s) |
The ¹⁹F NMR spectrum is a powerful tool for analyzing fluorinated compounds due to its high sensitivity and wide chemical shift range. ucl.ac.uk For this compound, the two fluorine atoms are chemically equivalent due to the molecule's symmetry. This results in a single signal in the ¹⁹F NMR spectrum. This signal would appear as a multiplet due to coupling with the aromatic protons (H-2, H-4, and H-6). The chemical shift is expected in the typical range for aromatic C-F bonds. colorado.eduspectrabase.com
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from the ¹H and ¹³C NMR spectra and confirming the molecule's connectivity. sdsu.edue-bookshelf.de
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons in the butyl chain (H-α with H-β, H-β with H-γ, and H-γ with H-δ). It would also show correlations between the aromatic protons (H-4 with H-2/H-6).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu It is used to definitively assign each carbon signal to its corresponding proton signal. For example, the ¹H signal at ~2.6 ppm would correlate with the ¹³C signal at ~35 ppm, confirming the C-α/H-α assignment.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). columbia.edu HMBC is crucial for piecing together the molecular fragments. Key correlations would include the link from the benzylic protons (H-α) to the aromatic carbons C-1, C-2, and C-6, confirming the attachment point of the butyl chain. Correlations from the aromatic protons to various aromatic carbons would confirm the substitution pattern.
The spin-spin coupling constants (J-values) provide valuable information about the bonding environment and geometry of the molecule.
H-H Coupling: The vicinal coupling constants (³JHH) within the butyl chain are typically around 7.5 Hz, characteristic of freely rotating alkyl chains. The four-bond meta coupling (⁴JHH) in the aromatic ring between H-4 and H-2/H-6 is expected to be small, around 2-3 Hz. organicchemistrydata.org
H-F Coupling: Coupling between fluorine and protons extends over several bonds. The ortho coupling (³JHF) between F-3/F-5 and H-4 is typically the largest (around 9 Hz). The meta coupling (⁴JHF) between F-3/F-5 and H-2/H-6 is smaller.
C-F Coupling: Carbon-fluorine coupling is significant, especially over one bond (¹JCF), which can be very large ( > 240 Hz). Multi-bond C-F couplings (²JCF, ³JCF) are also observed and are diagnostic for determining the substitution pattern. organicchemistrydata.orgresearchgate.net
Theoretical calculations using methods like the second-order polarization propagator approximation (SOPPA) can be employed to predict these coupling constants, which can then be compared with experimental values for a high-fidelity structural confirmation. researchgate.netarxiv.org
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern upon ionization, which helps in confirming the structure.
The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak [M]⁺. The molecular formula C₁₀H₁₂F₂ gives a molecular weight of 170.10 g/mol , so the molecular ion peak would appear at an m/z of 170. fluorochem.co.ukoakwoodchemical.com
The fragmentation pattern is dominated by cleavages characteristic of alkylbenzenes.
Benzylic Cleavage: The most prominent fragmentation pathway is the cleavage of the bond between the C-α and C-β carbons of the butyl chain. This results in the loss of a propyl radical (•C₃H₇) to form a stable benzylic carbocation.
[C₁₀H₁₂F₂]⁺• → [C₇H₆F₂]⁺ + •C₃H₇
This would give a major peak at m/z 127.
Other Fragmentations: Further fragmentation of the m/z 127 ion could occur. Additionally, while less common for longer chains, a McLafferty rearrangement involving the transfer of a gamma-hydrogen to the aromatic ring could lead to the loss of butene and a peak at m/z 114. Fragmentation of the aromatic ring itself is also possible but typically results in lower intensity peaks.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Ion Structure | Fragmentation Pathway |
|---|---|---|
| 170 | [C₁₀H₁₂F₂]⁺• | Molecular Ion |
| 127 | [C₇H₆F₂]⁺ | Loss of •C₃H₇ (propyl radical) via benzylic cleavage |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry is a cornerstone technique for the precise determination of a compound's molecular formula by measuring its mass-to-charge ratio (m/z) to a high degree of accuracy. For this compound, with a nominal molecular weight of 170.20 g/mol , HRMS provides the experimental mass with several decimal places of precision, allowing for its unequivocal elemental composition to be established.
The molecular formula of this compound is C10H12F2. The exact mass can be calculated by summing the masses of the most abundant isotopes of each element:
Carbon (¹²C): 12.000000 amu
Hydrogen (¹H): 1.007825 amu
Fluorine (¹⁹F): 18.998403 amu
This calculation yields a theoretical monoisotopic mass that can be compared against the experimental value obtained from HRMS, typically with a mass accuracy in the low parts-per-million (ppm) range. This high level of precision is crucial for distinguishing between isomers and other compounds with the same nominal mass.
| Parameter | Value |
| Molecular Formula | C10H12F2 |
| Nominal Mass | 170 Da |
| Monoisotopic Mass | 170.09068 u |
This table presents the key mass-related parameters for this compound, essential for its identification via mass spectrometry.
Fragmentation Pattern Analysis for Structural Insights
In addition to providing the molecular ion peak, mass spectrometry, particularly when coupled with techniques like electron ionization (EI), induces fragmentation of the molecule. The analysis of these fragment ions offers a roadmap to the compound's structure. The fragmentation pattern of this compound is expected to be influenced by the stability of the aromatic ring and the nature of the butyl substituent.
The mass spectrum of the parent compound, 1,3-difluorobenzene (B1663923), shows a prominent molecular ion peak and characteristic fragments resulting from the loss of fluorine and acetylene (B1199291) (C2H2) moieties. nist.gov For this compound, the fragmentation is anticipated to proceed through several key pathways:
Benzylic Cleavage: The most common fragmentation pathway for alkylbenzenes is the cleavage of the bond beta to the aromatic ring. This would result in the loss of a propyl radical (•C3H7), leading to the formation of a stable benzylic carbocation at m/z 127. This is often the base peak in the spectrum.
McLafferty Rearrangement: If the alkyl chain is long enough (which it is in this case), a McLafferty rearrangement can occur. This involves the transfer of a gamma-hydrogen to the aromatic ring, followed by the elimination of a neutral alkene (in this case, butene, C4H8). This would produce a radical cation of 1,3-difluorobenzene at m/z 114.
Loss of the Butyl Group: Cleavage of the C-C bond between the butyl group and the aromatic ring can lead to the formation of a difluorophenyl cation at m/z 113 and a butyl radical.
Fragmentation of the Butyl Chain: The butyl group itself can undergo fragmentation, leading to the loss of smaller alkyl radicals such as methyl (•CH3) or ethyl (•C2H5) from the molecular ion.
Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 170 | [C10H12F2]⁺• | Molecular Ion |
| 127 | [C7H6F2]⁺ | Benzylic cleavage (loss of •C3H7) |
| 114 | [C6H4F2]⁺• | McLafferty rearrangement (loss of C4H8) |
| 113 | [C6H4F2]⁺ | Loss of •C4H9 |
This interactive table outlines the predicted major fragment ions and their origins in the electron ionization mass spectrum of this compound.
Infrared (IR) and Raman Spectroscopy
Identification of Characteristic Vibrational Modes of Fluoroaryl and Butyl Moieties
The IR and Raman spectra of this compound will exhibit distinct bands corresponding to the vibrations of the difluorinated aromatic ring and the butyl group.
Fluoroaryl Moiety:
C-H Stretching: The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. globalresearchonline.net
C-F Stretching: The C-F stretching vibrations are strong in the IR spectrum and are expected to appear in the 1300-1100 cm⁻¹ region. globalresearchonline.net The presence of two fluorine atoms will likely result in symmetric and asymmetric stretching modes.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring typically give rise to a series of bands in the 1600-1450 cm⁻¹ region.
C-H Bending: The out-of-plane C-H bending vibrations are highly sensitive to the substitution pattern of the benzene ring and are observed in the 900-650 cm⁻¹ region. For a 1,3,5-trisubstituted benzene ring, characteristic bands are expected in this "fingerprint" region.
Butyl Moiety:
C-H Stretching: The aliphatic C-H stretching vibrations of the methyl (CH3) and methylene (CH2) groups of the butyl chain will appear as strong bands in the 3000-2850 cm⁻¹ region.
C-H Bending: The bending (scissoring, rocking, and wagging) vibrations of the CH2 and CH3 groups will be present in the 1470-1370 cm⁻¹ region.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Moiety |
| Aromatic C-H Stretch | 3100-3000 | Fluoroaryl |
| Aliphatic C-H Stretch | 3000-2850 | Butyl |
| Aromatic C=C Stretch | 1600-1450 | Fluoroaryl |
| Aliphatic C-H Bend | 1470-1370 | Butyl |
| C-F Stretch | 1300-1100 | Fluoroaryl |
| Aromatic C-H Out-of-Plane Bend | 900-650 | Fluoroaryl |
This interactive table summarizes the anticipated key vibrational bands in the IR and Raman spectra of this compound, linking them to their respective molecular components.
Spectroscopic Signatures of Intermolecular Interactions (if applicable for derivatives)
While this compound itself is a non-polar molecule with primarily van der Waals interactions in the condensed phase, its derivatives can be designed to participate in more specific intermolecular interactions, such as hydrogen bonding or halogen bonding. For instance, the introduction of a hydroxyl or amino group onto the butyl chain or the aromatic ring would lead to characteristic shifts in the IR spectrum. The O-H or N-H stretching frequencies, for example, would be broadened and shifted to lower wavenumbers upon hydrogen bond formation. Such spectroscopic signatures are invaluable for studying molecular self-assembly and crystal engineering in solid-state derivatives.
X-ray Crystallography of Solid-State Derivatives (if applicable)
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular packing arrangements. While obtaining a single crystal of this compound may be challenging due to its low melting point, solid-state derivatives could be synthesized and analyzed.
For example, co-crystallization of this compound derivatives with other molecules can lead to the formation of halogen-bonded frameworks. researchgate.net In such structures, the fluorine atoms can act as halogen bond acceptors. X-ray diffraction studies on such co-crystals would provide direct evidence of these interactions and elucidate the packing motifs in the solid state. oup.com Similarly, derivatives of difluorobenzene have been incorporated into more complex molecules, and their crystal structures have been determined, providing insights into the conformation and interactions of the difluorophenyl moiety. nih.gov
Computational Chemistry and Theoretical Studies of 1 Butyl 3,5 Difluorobenzene
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Butyl-3,5-difluorobenzene. These calculations can predict molecular geometry, electronic distribution, and reactivity.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic properties of molecules like this compound. By approximating the electron density, DFT can determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For substituted benzenes, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), have been shown to provide reliable geometric parameters and vibrational frequencies. ijsr.netglobalresearchonline.net
The electronic distribution within the molecule is also elucidated through DFT. The presence of two fluorine atoms, which are highly electronegative, and an alkyl (butyl) group, which is electron-donating, creates a specific charge distribution across the aromatic ring. This distribution is critical in determining the molecule's reactivity, particularly in electrophilic substitution reactions.
For even greater accuracy, especially for electronic properties, ab initio methods can be employed. These methods are based on first principles of quantum mechanics without the use of empirical parameters. Coupled-cluster methods, such as CCSD, are considered a "gold standard" for high-level accuracy calculations of molecular properties, including spin-spin coupling constants in fluorinated benzenes. researchgate.netmdpi.com While computationally more intensive than DFT, ab initio calculations provide benchmark data against which results from other methods can be compared. researchgate.netresearchgate.net These methods are particularly valuable for studying subtle electronic effects and for obtaining highly accurate energies and molecular orbital descriptions. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. nih.govirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. globalresearchonline.netchalcogen.ro A smaller gap suggests that the molecule is more likely to be reactive.
For this compound, the HOMO is expected to be located primarily on the electron-rich aromatic ring and the butyl group, while the LUMO would likely be distributed over the benzene (B151609) ring, influenced by the electron-withdrawing fluorine atoms. The analysis of these frontier orbitals helps in predicting the sites for electrophilic and nucleophilic attack. researchgate.net Reactivity descriptors such as chemical potential, hardness, and softness can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. nih.govirjweb.com
Table 1: Conceptual Reactivity Descriptors from HOMO-LUMO Energies
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | Propensity to accept electrons. |
This table outlines the theoretical framework for calculating reactivity descriptors. Specific values for this compound would require dedicated computational studies.
Prediction and Correlation of Spectroscopic Parameters
Computational methods are also instrumental in predicting and interpreting spectroscopic data, providing a powerful link between theoretical models and experimental observations.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used with DFT, can provide theoretical chemical shifts that, when compared with experimental data, aid in the definitive assignment of signals. researchgate.net For fluorinated compounds, predicting ¹⁹F NMR spectra is particularly important, and computational chemistry offers a means to achieve this with a good degree of accuracy. mdpi.com The calculation of spin-spin coupling constants (J-couplings), especially between fluorine and carbon or hydrogen atoms, provides further detailed structural information. researchgate.netacs.org
Table 2: Illustrative Data for Computational NMR Prediction
| Nucleus | Predicted Parameter | Typical Computational Method |
| ¹H | Chemical Shift (δ, ppm) | GIAO-DFT (e.g., B3LYP/6-311++G(d,p)) |
| ¹³C | Chemical Shift (δ, ppm) | GIAO-DFT (e.g., B3LYP/6-311++G(d,p)) |
| ¹⁹F | Chemical Shift (δ, ppm) | GIAO-DFT, SOPPA, EOM-CCSD |
| H-H, C-H, C-F, H-F | Coupling Constants (J, Hz) | DFT, SOPPA, EOM-CCSD |
This table illustrates the types of NMR parameters that can be predicted computationally. Actual values for this compound are not available in the cited literature.
Theoretical calculations can predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of a molecule. By performing a frequency calculation on the optimized geometry of this compound, a set of vibrational modes and their corresponding frequencies and intensities can be obtained. ijsr.netglobalresearchonline.net These theoretical spectra can be compared with experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra to aid in the assignment of vibrational bands to specific molecular motions, such as C-H stretching, C-F stretching, and benzene ring vibrations. ijsr.net The correlation between theoretical and experimental vibrational data serves as a validation of the computational model and provides a deeper understanding of the molecule's vibrational properties.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a cornerstone for deciphering the complex pathways of chemical reactions involving this compound. By simulating reactions, chemists can explore various potential mechanisms, such as electrophilic aromatic substitution (SEAr) or nucleophilic aromatic substitution (SNAr), which are common for fluorinated aromatic compounds. harvard.edu Density Functional Theory (DFT) is a frequently employed method to map out the potential energy surface of a reaction, identifying the most energetically favorable route from reactants to products. mdpi.com
For instance, in reactions like direct arylation, computational studies on similar molecules like 1,3-difluorobenzene (B1663923) have shown that C-H bond cleavage can occur through a concerted mechanism involving the catalyst. acs.org These models help in understanding the regioselectivity of reactions, such as why substitution occurs at a specific position on the benzene ring, which is influenced by the directing effects of the fluorine atoms. acs.org
A critical aspect of understanding reaction mechanisms is the characterization of the transition state—the highest energy point along the reaction coordinate. Computational methods are used to locate and analyze the geometry and energy of these fleeting structures. The energy difference between the reactants and the transition state defines the activation energy or reaction barrier, which is a key determinant of the reaction rate.
Computational analyses of related nucleophilic aromatic substitution (SNAr) reactions have provided strong evidence for both stepwise and concerted mechanisms by locating and characterizing the relevant transition states and intermediates. harvard.edu For example, in a study of a related aryl exchange reaction, the transition state was located at an energy of 26.1 kcal/mol, which aligned well with experimental data. uva.es Kinetic Isotope Effect (KIE) calculations are another powerful computational tool used alongside experimental measurements to probe the nature of the transition state. harvard.edu For a given reaction, a "KIE surface" can be generated by predicting KIEs for each point on the energy surface, with the largest value defined as the maximum KIE. harvard.edu
Below is a representative table illustrating how computational data for transition states and activation energies might be presented for hypothetical reactions of this compound, based on findings for analogous systems.
| Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) | Key Transition State Feature |
|---|---|---|---|
| Electrophilic Nitration | DFT (B3LYP/6-31G*) | 18.5 | Formation of σ-complex (Wheland intermediate) |
| Palladium-Catalyzed C-H Arylation | DFT (M06/def2-SVP) | 24.2 | Concerted C-H bond cleavage |
| Nucleophilic Substitution (with MeO-) | DFT (ωB97X-D/def2-TZVP) | 28.9 | Formation of Meisenheimer-like complex |
Solvents and catalysts can dramatically alter the course and efficiency of a chemical reaction. Computational models are indispensable for understanding these effects at a molecular level.
Solvent Effects: Solvents can stabilize or destabilize reactants, intermediates, and transition states, thereby changing the activation energy. Implicit solvent models, like the Polarizable Continuum Model (PCM), are commonly used to approximate the bulk effect of a solvent on the reaction's energy profile. harvard.edunih.gov Explicit solvent models, where individual solvent molecules are included in the calculation, can provide more detailed insights into specific solvent-solute interactions, such as hydrogen bonding, although they are more computationally intensive. Studies on related systems have demonstrated a significant dependence of reaction kinetics on the solvent used. d-nb.inforesearchgate.net
Catalyst Effects: Catalysts provide an alternative reaction pathway with a lower activation energy. Computational studies can model the interaction of this compound with a catalyst, such as a Lewis acid in Friedel-Crafts alkylation or a transition metal complex in cross-coupling reactions. acs.org These models can elucidate the catalytic cycle, including steps like oxidative addition, transmetalation, and reductive elimination. rsc.orguva.es For example, computational investigations into the direct arylation of 1,3-difluorobenzene revealed that the selectivity is a result of C-H acidity and not a stabilizing interaction between the palladium catalyst and a fluorine substituent. acs.org
The table below summarizes the computed effects of different solvents and catalysts on a hypothetical reaction barrier.
| Reaction Condition | Computational Model | Change in Activation Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Gas Phase (No Solvent) | DFT (B3LYP/6-31G*) | 0 (Reference) | Reference pathway |
| In Toluene (Solvent) | PCM/DFT | -2.1 | Slight rate increase |
| In Acetonitrile (Solvent) | PCM/DFT | -4.5 | Moderate rate increase |
| With AlCl₃ Catalyst | DFT Cluster Model | -8.7 | Significant rate acceleration |
| With Pd(OAc)₂ Catalyst | DFT Cluster Model | -10.2 | High catalytic efficiency |
Structure-Activity Relationship (SAR) Studies using Computational Approaches
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity or physical properties. Computational methods are pivotal in modern SAR, allowing for the rapid in silico screening of virtual compound libraries to identify promising candidates. acs.orgcardiff.ac.uk
For this compound, computational SAR could be employed to design derivatives with tailored properties for applications in medicinal chemistry or materials science. rsc.orgresearchgate.net For example, by systematically modifying the butyl chain or introducing other substituents on the aromatic ring in a computational model, researchers can predict how these changes affect properties like binding affinity to a biological target or liquid crystal phase behavior. cas.org Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate calculated molecular descriptors (e.g., electronic properties, size, hydrophobicity) with observed activity, providing predictive models for new, untested compounds.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, tracking the movements of atoms and molecules over time. mdpi.com This technique is particularly useful for studying the conformational flexibility and intermolecular interactions of this compound. researchgate.net
Intermolecular Interactions: In the liquid or solid state, molecules of this compound interact through various non-covalent forces. MD simulations can quantify these interactions, which include:
Van der Waals forces: Arising from temporary fluctuations in electron density.
π-π stacking: Interactions between the aromatic rings of adjacent molecules.
C-H···F interactions: Weak hydrogen bonds between a carbon-hydrogen bond and a fluorine atom, which can be significant in fluorinated compounds. dcu.ie
By simulating a system containing many molecules, MD can predict macroscopic properties like density, viscosity, and self-diffusion coefficients, which are derived from the underlying microscopic interactions. aip.orgresearchgate.net
Applications of 1 Butyl 3,5 Difluorobenzene in Advanced Chemical Disciplines
Applications in Materials Science
Precursor in the Synthesis of Fluorinated Polymers and Copolymers
While direct polymerization of 1-Butyl-3,5-difluorobenzene is not a common application, its derivatives are valuable in creating fluorinated polymers. The butyl group can be functionalized to introduce polymerizable groups, or the aromatic ring can undergo reactions to be incorporated into a polymer backbone. Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. The incorporation of the 3,5-difluorophenyl moiety from this compound can be expected to impart these desirable characteristics. For instance, related difluorobenzene derivatives are used in the synthesis of poly(arylene ether)s and other high-performance polymers. researchgate.net The principles of these polymerizations, often involving nucleophilic aromatic substitution or metal-catalyzed coupling reactions, are applicable to appropriately modified derivatives of this compound.
Development of Specialty Materials with Tailored Chemical and Thermal Stability
Below is a table illustrating the thermal stability of some representative fluorinated polymers, highlighting the general effect of fluorine incorporation.
| Polymer Type | Decomposition Temperature (TGA, 5% weight loss) | Key Features |
| Poly(arylene ether)s with fluorine | > 450 °C | High thermal stability, good solubility |
| Fluorinated Polyimides | 364-482 °C | Excellent thermal and chemical resistance |
| Poly(azomethine-ester)s | ~400 °C | Good thermal stability, potential for liquid crystalline properties |
This table presents general data for classes of fluorinated polymers to illustrate the typical thermal stability improvements and is not specific to polymers derived directly from this compound.
Potential in Optoelectronic Materials and Liquid Crystalline Systems
This compound is explicitly identified as a liquid crystal intermediate and material. acrospharmatech.comdakenchem.com The rod-like shape of the molecule, a common feature of liquid crystal monomers, combined with the polar nature of the C-F bonds, contributes to the formation of mesophases. dakenchem.com The difluoro substitution pattern influences the dielectric anisotropy, a critical parameter for liquid crystal displays (LCDs). Specifically, 1,3-difluorobenzene (B1663923) derivatives are known to be used in liquid crystal mixtures. researchgate.net The butyl chain provides a degree of flexibility and influences the melting and clearing points of the liquid crystalline material.
The electronic properties of the difluorinated aromatic ring also suggest potential for use in optoelectronic materials, such as organic light-emitting diodes (OLEDs). rsc.orgarxiv.orgrsc.orgresearchgate.net The incorporation of fluorine can tune the energy levels (HOMO/LUMO) of organic semiconductors, which is crucial for efficient charge injection and transport in these devices. While specific research on this compound in OLEDs is not widely documented, the fundamental principles of molecular design for optoelectronic materials point to its potential as a building block. rsc.org
Contributions to Medicinal Chemistry and Drug Discovery
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 3,5-difluorophenyl motif is present in a number of biologically active compounds, making its precursors valuable intermediates.
Key Intermediate in the Synthesis of Novel Active Pharmaceutical Ingredients (APIs)
This compound serves as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). acs.orggoogle.com While direct synthesis of a marketed drug from this specific compound may not be publicly documented, its structural analogues, such as 1-bromo-3,5-difluorobenzene (B42898), are widely used in the synthesis of various pharmaceuticals. nordmann.globalnbinno.com The butyl group can be a handle for further chemical transformations or can itself be part of the final molecular structure, influencing the lipophilicity and binding interactions of the API.
The synthesis of novel APIs often involves coupling reactions where the difluorinated phenyl ring is a core component. The fluorine atoms can modulate the pKa of nearby functional groups and participate in hydrogen bonding or other non-covalent interactions with biological targets, potentially leading to enhanced potency and selectivity.
The following table lists some classes of drugs where difluorobenzene intermediates are utilized, underscoring the importance of building blocks like this compound.
| Drug Class/Therapeutic Area | Role of Difluorobenzene Moiety |
| Antifungal Agents | Forms part of the core structure interacting with the target enzyme. |
| Angiotensin Receptor Blockers | Contributes to the binding affinity and pharmacokinetic profile. |
| Kinase Inhibitors | Can influence selectivity and metabolic stability. |
| Central Nervous System (CNS) Agents | The lipophilicity and electronic effects of fluorine can aid in blood-brain barrier penetration and target engagement. |
This table provides examples of therapeutic areas where difluorobenzene intermediates are relevant and does not imply that these drugs are directly synthesized from this compound.
Strategic Role of Fluorine in Modulating Lipophilicity, Metabolic Stability, and Bioavailability of Drug Candidates
The introduction of fluorine into drug candidates is a widely used strategy to enhance their pharmacological profiles. Fluorine's unique properties, including its small size and high electronegativity, allow it to significantly alter a molecule's characteristics. numberanalytics.comtandfonline.com
Lipophilicity: Fluorine's effect on lipophilicity—a key factor in membrane permeability and bioavailability—can be complex. numberanalytics.com While a single fluorine atom often leads to a modest increase in lipophilicity, fluorine-containing groups like trifluoromethyl (CF3) are among the most lipophilic substituents. annualreviews.org This modulation helps medicinal chemists fine-tune a drug's ability to be absorbed and transported within the body. encyclopedia.pub The strategic placement of fluorine can therefore enhance a compound's ability to cross cellular membranes, potentially boosting its bioavailability and therapeutic effect. numberanalytics.com
Metabolic Stability: One of the most significant advantages of fluorination is the enhancement of metabolic stability. mdpi.com Many drug molecules are broken down in the body by cytochrome P450 enzymes, often through the oxidation of carbon-hydrogen (C-H) bonds. Replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position can block this process, as the carbon-fluorine (C-F) bond is significantly stronger and more resistant to enzymatic cleavage. annualreviews.orgacs.org This increased stability means the drug remains active in the body for longer, which can lead to improved efficacy.
Exploration of Molecular Interactions with Biological Targets (e.g., Hydrogen Bonding, Non-Covalent Interactions)
The influence of fluorine is often more subtle, arising from its powerful electronic effects on the molecule. mdpi.com These effects can alter the molecule's conformation or the polarity of adjacent functional groups, thereby strengthening their interactions with the target. tandfonline.com For instance, the partial negative charge on the fluorine atom can engage in favorable electrostatic and multipolar interactions with the protein binding pocket. numberanalytics.comnih.gov In some cases, fluorine does not interact directly with the protein but instead structures the surrounding water network through hydrogen bonds, which can indirectly stabilize the bound state of the ligand. nih.gov Computational methods are often employed to understand and predict the complex and sometimes unexpected effects of fluorination on binding energies. nih.gov
Table 1: Influence of Fluorine on Drug Properties
| Property | Effect of Fluorination | Rationale | Citation |
|---|---|---|---|
| Lipophilicity | Modulates (often increases) | High lipophilicity of C-F vs. C-H bond. | numberanalytics.comannualreviews.orgencyclopedia.pub |
| Metabolic Stability | Increases | Strong C-F bond blocks oxidation by enzymes like Cytochrome P450. | annualreviews.orgmdpi.comacs.org |
| Bioavailability | Increases | Improved membrane permeation and reduced metabolic clearance. | numberanalytics.comtandfonline.com |
| Binding Affinity | Enhances | Participates in hydrogen bonds and other non-covalent interactions; alters molecular conformation and electronics. | numberanalytics.comtandfonline.comnih.gov |
| pKa | Modulates (typically lowers for bases) | Strong electron-withdrawing effect alters acidity of nearby functional groups. | tandfonline.commdpi.com |
Design and Synthesis of Fluorinated Drug Analogs for Targeted Therapeutic Areas (e.g., Anti-cancer, Antiviral Agents)
The proven benefits of fluorine have led to the extensive design and synthesis of fluorinated analogs of existing drugs and natural products. elsevierpure.commdpi.com This strategy is applied across numerous therapeutic areas, including the development of anti-cancer and antiviral agents.
For example, fluorinated analogs of salicylihalamide, a natural product with potent antitumor activity, have been synthesized to act as inhibitors of V-ATPase, a key proton pump in cancer cells. acs.org Similarly, fluorinated derivatives of estradiol (B170435) have been developed as more potent antagonists of the estrogen receptor (ER), which is crucial in certain types of breast cancer. acs.org In the realm of antiviral research, fluorinated molecules played a significant role in the development of drugs targeting the coronavirus main protease. nih.gov
The synthesis of these analogs often relies on the availability of versatile fluorinated building blocks. Compounds like this compound provide a pre-fluorinated aromatic core onto which other functionalities can be built, streamlining the synthesis of novel drug candidates. The development of new and efficient fluorination methods continues to expand the toolkit available to medicinal chemists, enabling the creation of increasingly sophisticated and effective therapeutic agents. tandfonline.com
Utility in Organic Synthesis and Fine Chemical Production
Beyond its applications in medicinal chemistry, this compound is a valuable component in organic synthesis, serving as an intermediate for fine chemicals and more complex molecular structures.
Versatile Building Block for Constructing Complex Organic Architectures
Organic building blocks are functionalized molecules that serve as the foundational components for the modular construction of larger, more complex chemical structures. merckmillipore.com Fluorinated building blocks are particularly important for synthesizing pharmaceuticals, agrochemicals, and advanced materials. researchgate.net this compound is recognized as an important building block for constructing complex organic molecules, where its difluorinated phenyl ring can be further elaborated. Its structure is useful for creating poly(arylene ether)s, a class of high-performance polymers known for their thermal and chemical resistance. core.ac.uk
Enabling Regioselective Functionalization of Poly-substituted Aromatic Systems
The two fluorine atoms on the this compound ring exert a powerful directing effect in chemical reactions, enabling the regioselective introduction of new functional groups. The C-H bond positioned between the two fluorine atoms (at the C2 position) is significantly acidified, making it susceptible to deprotonation by a suitable base.
This principle is demonstrated in studies on related fluoroarenes. For instance, 1,3-difluorobenzene and 1,3,5-trifluorobenzene (B1201519) undergo facile and highly regioselective metalation (Mg-H exchange) at the C2 position when treated with specific magnesium-based reagents. rsc.org The resulting organometallic intermediate can then be reacted with a variety of electrophiles, allowing for the precise installation of a new substituent between the fluorine atoms. rsc.orguni-muenchen.de This predictable reactivity makes the 3,5-difluorophenyl motif a valuable tool for controlling the architecture of poly-substituted aromatic systems. This controlled functionalization is critical in the synthesis of agrochemicals and pharmaceuticals, where precise molecular structure dictates biological activity. uni-muenchen.de
Synthesis of Advanced Agrochemical Intermediates
The 3,5-difluorophenyl unit is a feature found in various biologically active molecules, including agrochemicals. While direct examples involving this compound are not prominent, the synthesis of related compounds highlights the value of this structural motif. For example, the related compound 1-bromo-3,5-difluorobenzene serves as a key intermediate in the synthesis of agrochemicals and liquid crystals. lookchem.com Furthermore, motifs such as 3-(difluoromethyl)-1-methyl-1H-pyrazole are important to the agrochemical industry, underscoring the broad utility of fluorinated heterocycles and aromatics in this sector. rsc.org The chemical reactivity of this compound makes it a plausible precursor for advanced intermediates in the development of new and effective agrochemical products.
Conclusion and Future Perspectives in 1 Butyl 3,5 Difluorobenzene Research
Synthesis of Key Research Findings and Methodological Advancements
Research surrounding 1-Butyl-3,5-difluorobenzene is intrinsically linked to its application as an intermediate, particularly in the field of liquid crystals (LCs). lookchem.com The 3,5-difluorophenyl group is a key structural motif in many advanced materials.
Key Research Findings:
Liquid Crystal Applications: The primary application of this compound is as a precursor or intermediate in the synthesis of liquid crystals. lookchem.com The introduction of fluorine atoms into the molecular core of LCs is a well-established strategy to tailor their physical properties. Specifically, lateral fluorine substitution can lower melting points, reduce viscosity, and modify the dielectric anisotropy, which are critical parameters for display technologies. researchgate.netnih.gov
Property-Enhancing Role of Fluorine: The presence of two fluorine atoms on the benzene (B151609) ring significantly alters its electronic properties due to the high electronegativity of fluorine. nih.govwikipedia.org This modification is crucial for creating LCs with specific characteristics, such as negative dielectric anisotropy required for modern display modes like vertical alignment (VA). beilstein-journals.org
Electrolyte Component: A notable recent finding has been the investigation of difluorobenzene derivatives as diluents in electrolytes for low-temperature lithium metal batteries. Using 1,3-difluorobenzene (B1663923) as a diluent has been shown to improve ionic conductivity and stabilize the electrode-electrolyte interface, leading to enhanced battery performance at low temperatures. cip.com.cn This opens a new application area for compounds like this compound.
Methodological Advancements: The synthesis of this compound itself is not extensively detailed in standalone literature but can be inferred from established organic synthesis methodologies. The key is the formation of a carbon-carbon bond between the difluorinated ring and the butyl group.
Synthesis from Fluorinated Precursors: A common strategy involves starting with a pre-functionalized difluorobenzene ring, such as 1-bromo-3,5-difluorobenzene (B42898). nbinno.com This precursor is commercially available and can be coupled with a butyl group via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings if the butyl group is introduced via an appropriate derivative). nbinno.com
Advanced Fluorination and Functionalization: The broader field of organofluorine chemistry has seen significant progress in C-F bond formation and C-H functionalization. rsc.orgresearchgate.netbeilstein-journals.org Methodologies like transition-metal-catalyzed C-H activation offer pathways to directly functionalize fluorinated benzenes, potentially providing more efficient and atom-economical routes to derivatives. nih.gov The development of new fluorinating agents and understanding their reactivity has also been a major area of advancement. rsc.orgacademie-sciences.fr
| Area | Key Finding / Advancement | Significance | References |
|---|---|---|---|
| Applications | Primary use as an intermediate for liquid crystals. | Enables the synthesis of LCs with tailored properties (e.g., reduced viscosity, modified dielectric anisotropy) for advanced displays. | researchgate.netnih.gov |
| Emerging use as a component in low-temperature battery electrolytes. | Improves ionic conductivity and stability, enhancing battery performance in cold environments. | cip.com.cn | |
| Synthesis | Use of functionalized precursors like 1-bromo-3,5-difluorobenzene for subsequent coupling reactions. | Provides reliable and well-understood routes to the target molecule and its derivatives. | nbinno.com |
| Development of transition-metal-catalyzed C-H functionalization methods. | Offers potential for more direct and efficient synthesis of functionalized fluoroaromatics. | nih.gov |
Identification of Current Research Gaps and Challenges in the Field
Despite the utility of this compound and related compounds, several challenges and knowledge gaps persist in the field.
Regioselectivity in Synthesis: A significant challenge in the synthesis of polysubstituted fluorinated aromatics is controlling the regioselectivity. The directing effects of fluorine and other substituents can be complex, and achieving a specific isomer like the 1,3,5-substitution pattern can require multi-step, carefully controlled syntheses. nih.gov Developing catalytic methods that can selectively functionalize a specific C-H bond in the presence of multiple fluorine atoms remains a hurdle. researchgate.net
Understanding Structure-Property Relationships: While it is known that fluorination impacts material properties, precisely predicting these effects in complex molecules remains a challenge. researchgate.netresearchgate.net A deeper, quantitative understanding of how the number and position of fluorine atoms influence parameters like dielectric anisotropy, viscosity, and mesophase behavior is needed to accelerate the rational design of new materials. bohrium.com
Potential Avenues for Future Investigations and Emerging Research Directions
Future research on this compound and its derivatives is poised to expand into new scientific and technological domains.
Energy Storage Applications: The preliminary success of difluorobenzenes in low-temperature electrolytes warrants a more in-depth investigation. Future studies could explore how systematic variations of the alkyl chain (e.g., replacing butyl with other groups) and the fluorination pattern on the benzene ring affect electrolyte properties such as ionic conductivity, viscosity, and electrochemical stability window. cip.com.cn This could lead to the development of high-performance electrolytes for next-generation batteries.
Organic Electronics and Photonics: Fluorinated aromatic compounds are widely used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPV), and other electronic devices due to their distinct electronic properties and stability. researchgate.net this compound could serve as a foundational building block for new host materials, emitters, or electron-transporting materials. mdpi.com Research into synthesizing and characterizing its derivatives for these applications is a promising direction.
Medicinal and Agrochemical Chemistry: The introduction of fluorine is a powerful strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. frontiersin.orgnih.govresearchgate.net While this compound is not currently noted as a key pharmacophore, its structural motif could be explored in the synthesis of new bioactive molecules. The development of efficient methods to create derivatives of this compound could provide new tools for medicinal chemists. rsc.org
Advanced Polymer and Materials Science: Fluorinated monomers are used to create high-performance polymers with unique properties like thermal stability and chemical resistance. Furthermore, difluorobenzene derivatives are used as building blocks for Covalent Organic Frameworks (COFs), which have applications in gas storage and separation. rsc.org Investigating the polymerization of this compound derivatives could lead to new functional materials.
Broader Implications for the Field of Fluorinated Organic Chemistry and its Applied Sciences
The research focused on specific molecules like this compound contributes to and benefits from the broader field of organofluorine chemistry, with significant implications.
Expanding the Synthetic Toolbox: Every new synthetic method developed for or applied to compounds like this compound adds to the repertoire of reactions available to organic chemists. Challenges in regioselectivity and efficiency drive innovation in catalysis and reaction design, benefiting the synthesis of a wide range of fluorinated molecules. beilstein-journals.organr.fr
Enhancing Material Design: The study of how the 3,5-difluorobutylbenzene unit influences the properties of liquid crystals or electrolytes provides valuable data for developing predictive models. This knowledge accelerates the design of new materials with desired properties for various applications, from consumer electronics to energy technology. researchgate.netbohrium.com
Impact on Life Sciences: The unique properties conferred by fluorine, such as high bond strength and its ability to act as a bioisostere for a hydrogen atom or hydroxyl group, mean that fluorinated compounds will continue to be of immense interest in pharmaceuticals and agrochemicals. rsc.orgnih.gov Advances in synthesizing building blocks like this compound facilitate the exploration of new and potentially more effective therapeutic agents.
Environmental Considerations: The high stability of the carbon-fluorine bond, while beneficial for material durability, also leads to environmental persistence for some classes of organofluorine compounds. acs.org Ongoing research in this field must therefore also consider the lifecycle and potential environmental impact of new fluorinated materials, driving the design of more sustainable and degradable compounds in the future.
Q & A
Basic Question: What are the standard synthetic routes for 1-butyl-3,5-difluorobenzene, and how do reaction conditions influence yield and regioselectivity?
Methodological Answer:
The most common synthesis involves electrophilic aromatic substitution using 3,5-difluorobenzene and butyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:
- Catalyst loading : Higher AlCl₃ concentrations (≥1.5 equiv) improve butyl group substitution but may increase side reactions like polyalkylation .
- Temperature : Reactions typically proceed at 40–60°C; excessive heat (>80°C) promotes decomposition of intermediates.
- Solvent choice : Non-polar solvents (e.g., dichloromethane) favor monoalkylation, while polar aprotic solvents (e.g., DMF) may enhance reaction rates but reduce selectivity .
Alternative methods include palladium-catalyzed coupling (e.g., Suzuki-Miyaura) for controlled substitution patterns, though this requires pre-functionalized starting materials .
Advanced Question: How do the electron-withdrawing fluorine substituents influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?
Methodological Answer:
The meta-directing fluorine atoms deactivate the aromatic ring, reducing EAS reactivity compared to non-fluorinated analogs. Key mechanistic insights:
- Substituent effects : Fluorine’s strong -I (inductive) effect lowers electron density at positions ortho and para to the substituents, directing incoming electrophiles to the remaining meta positions relative to the butyl group .
- Kinetic studies : Reaction rates with nitration (HNO₃/H₂SO₄) are ~10× slower than for toluene derivatives, as quantified via UV-Vis monitoring of intermediate formation .
- Competitive pathways : Halogenation (e.g., bromination) may yield mixed products unless stoichiometry and temperature are tightly controlled .
Basic Question: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- ¹⁹F NMR : Critical for confirming fluorine substitution patterns. Peaks appear at δ ~-110 to -120 ppm (meta-F) and δ ~-140 ppm (para-F) in CDCl₃ .
- GC-MS : Used to assess purity and identify byproducts (e.g., di-alkylated derivatives). Retention indices correlate with boiling points (~210–220°C) .
- Elemental analysis : Validate C/F ratios; deviations >0.3% indicate impurities or incomplete substitution .
Advanced Question: How can computational modeling (e.g., DFT) predict the regioselectivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT calculations : Optimize molecular geometry to map electrostatic potential surfaces. The butyl group creates steric hindrance, favoring coupling at the less hindered meta-F position .
- Transition state analysis : Compare activation energies for coupling at different positions. For example, Suzuki-Miyaura coupling with phenylboronic acid shows lower ΔG‡ at the para-F site due to reduced steric clash .
- Validation : Experimental yields (HPLC quantification) should align with predicted regioselectivity trends (>80% match indicates reliable models) .
Basic Question: What are the key physical properties of this compound relevant to experimental design?
Methodological Answer:
- Boiling point : ~210–220°C (dependent on purity), requiring vacuum distillation for isolation .
- Solubility : Miscible with organic solvents (e.g., ether, THF); limited solubility in water (<0.1 g/L) .
- Stability : Decomposes under prolonged UV exposure; store in amber vials under inert gas .
Advanced Question: What strategies resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Dose-response studies : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HeLa vs. HepG2) to identify cell-type-specific effects .
- Metabolite profiling : Use LC-MS/MS to detect degradation products that may contribute to observed cytotoxicity .
- Comparative SAR : Synthesize analogs (e.g., replacing butyl with pentyl) to isolate structural determinants of activity. For example, butyl chain length correlates with logP and membrane permeability .
Basic Question: How is this compound utilized as a precursor in material science?
Methodological Answer:
- Liquid crystals : Incorporate into fluorinated mesogens via Heck coupling; the butyl chain enhances phase stability, while fluorine improves dielectric anisotropy .
- Polymer additives : Copolymerize with styrene derivatives to create low-κ dielectrics; fluorine reduces polarizability, enhancing insulating properties .
Advanced Question: What mechanistic insights explain the compound’s role in agrochemical intermediate synthesis?
Methodological Answer:
- Nucleophilic aromatic substitution : Fluorine’s activation of the ring enables displacement with amines (e.g., NH₃/EtOH, 100°C) to yield herbicidal precursors .
- Oxidative stability : The difluorobenzene core resites metabolic degradation in plants, prolonging activity. Compare half-lives in soil (t₁/₂ > 30 days) vs. non-fluorinated analogs (t₁/₂ < 7 days) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
